molecular formula C8H4N2 B052192 Terephthalonitrile CAS No. 623-26-7

Terephthalonitrile

Cat. No.: B052192
CAS No.: 623-26-7
M. Wt: 128.13 g/mol
InChI Key: BHXFKXOIODIUJO-UHFFFAOYSA-N
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Description

Terephthalonitrile, also known as 1,4-dicyanobenzene, is an organic compound with the molecular formula C8H4N2. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and acetone. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and polymers .

Mechanism of Action

Target of Action

Terephthalonitrile, also known as 1,4-Dicyanobenzene, is an organic compound that primarily targets aromatic nitriles . It is electrochemically active, forming a stable persistent radical at anodes . This property allows it to interact with other species in redox reactions .

Mode of Action

This compound interacts with its targets through a process known as reductive activation . This involves the formation of radical anions and dianions, which then react with α, ω-dibromoalkanes . The major products of these reactions are 4(ω-bromoalkyl)benzonitriles and α, ω-bis(4-cyanophenyl)alkanes . A charge transfer complex is a key intermediate in these reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrolysis of dinitriles to acids . This process is catalyzed by the nitrilase from Rhodococcus sp. CCZU10-1 . The enzyme is induced by benzonitrile and its analogues, and it has activity towards aromatic nitriles .

Pharmacokinetics

It is known that this compound is a white solid with low solubility in water . It is slightly soluble in ethanol, acetone, and hot ether, and soluble in hot benzene and hot acetic acid .

Result of Action

The result of this compound’s action is the production of valuable compounds such as 4(ω-bromoalkyl)benzonitriles and α, ω-bis(4-cyanophenyl)alkanes .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the production of this compound from Polyethylene Terephthalate (PET) via catalytic fast pyrolysis with ammonia is affected by factors such as urea dosage and pyrolysis temperature . The suitable conditions for the production of this compound were found to be 550 ºC and urea equivalent to PET quality .

Biochemical Analysis

Biochemical Properties

Terephthalonitrile plays a role in biochemical reactions, particularly in the hydrolysis of dinitriles to acids. The nitrilase enzyme from Rhodococcus sp. CCZU10-1 catalyzes the hydrolysis of this compound to terephthalic acid without forming amides or cyanocarboxylic acids . This enzyme is induced by benzonitrile and its analogues, with this compound being one of the most effective inducers . The interaction between this compound and nitrilase involves the binding of the nitrile group to the active site of the enzyme, leading to the hydrolysis reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, such as those of Rhodococcus sp., this compound induces the production of nitrilase, which in turn catalyzes the hydrolysis of the compound . This interaction influences cellular metabolism by converting this compound to terephthalic acid, which can be further utilized in metabolic pathways. The presence of this compound can also impact gene expression related to nitrilase production and other metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the nitrilase enzyme. This compound binds to the active site of nitrilase, where the nitrile group undergoes hydrolysis to form terephthalic acid . This reaction is facilitated by the catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy. The hydrolysis of this compound is a key step in its biochemical transformation and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound and its degradation products can influence its long-term effects on cellular function. Studies have shown that the nitrilase activity induced by this compound is optimal at pH 6.8 and 30°C . Over time, the enzyme activity may decrease due to factors such as enzyme degradation or changes in environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies may also reveal additional effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound may lead to increased production of terephthalic acid, which can have downstream effects on metabolic pathways. Excessive doses may also result in toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . It is important to determine the threshold levels at which this compound exerts beneficial versus harmful effects in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the production of terephthalic acid. The nitrilase enzyme catalyzes the hydrolysis of this compound to terephthalic acid, which can then enter various metabolic pathways . This process involves the conversion of the nitrile group to a carboxylic acid group, which can be further metabolized by other enzymes and cofactors. The presence of this compound can also affect metabolic flux and the levels of metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound can influence its availability for biochemical reactions and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be localized to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules . Targeting signals or post-translational modifications may direct this compound to these locations, influencing its biochemical properties and interactions. The localization of this compound can also impact its stability and degradation within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalonitrile can be synthesized through several methods. One common method involves the ammoxidation of p-xylene. In this process, p-xylene is oxidized in the presence of ammonia and a catalyst, typically vanadium oxide, at high temperatures (around 380°C) and low pressure (0.09 MPa). This reaction yields this compound with high efficiency .

Another method involves the catalytic fast pyrolysis of polyethylene terephthalate (PET) with ammonia over calcium hydroxide and aluminum oxide catalysts. This process selectively produces this compound by controlling the pyrolysis parameters such as temperature, residence time, and ammonia content .

Industrial Production Methods: Industrial production of this compound typically follows the ammoxidation route due to its efficiency and scalability. The process involves the continuous feeding of p-xylene, ammonia, and air into a reactor containing the vanadium oxide catalyst. The reaction mixture is then heated to the desired temperature, and the resulting this compound is separated and purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Terephthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Alkyl halides and a suitable base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its symmetrical structure, which imparts specific physical and chemical properties. Its high melting point and stability make it suitable for high-performance applications, such as in the production of polymers and resins. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzene-1,4-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXFKXOIODIUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4N2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33411-58-4
Record name 1,4-Dicyanobenzene homopolymer
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DSSTOX Substance ID

DTXSID1060768
Record name 1,4-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,4-Dicyanobenzene
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Vapor Pressure

0.00569 [mmHg]
Record name 1,4-Dicyanobenzene
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CAS No.

623-26-7
Record name 1,4-Dicyanobenzene
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Record name Terephthalonitrile
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Record name 1,4-Benzenedicarbonitrile
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Synthesis routes and methods I

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

650 g (6.0 mol) of a mixture of dinitriles (85% MGN, 12% ESN, 3% AdN by weight) which are by-products of adiponitrile synthesis are introduced into a 2000-ml reactor. 167 g of terephthalic acid (1.0 mol) are added to this heterogeneous medium, followed by 5 g of 85% orthophosphoric acid. The reaction medium is heated at the reflux of the dinitriles and these conditions are maintained for 5 h. Respective yields of imide mixture and of 1,4-dicyanobenzene of 96% and 95% are obtained by GC analysis.
[Compound]
Name
mixture
Quantity
650 g
Type
reactant
Reaction Step One
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
167 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Synthesis routes and methods III

Procedure details

To a two-liter all-titanium stirred autoclave is added 146.19 g. (0.88 moles) of terephthalic acid, 24.02 g. (0.12 moles) of diammonium terephthalate and 1000 ml. of water. This mixture is heated with stirring to 280° C and held at this temperature for approximately one hour. The resultant equilibrated mixture represents the hydrolyzate obtained by the non-catalytic hydrolysis of terephthalonitrile which would result from the removal, as ammonia, of 88 percent of the total available nitrogen from a one molal solution of terephthalonitrile. That this is so is clearly evident from the hydrolysis equilibria of a terephthalonitrile hydrolysis system which are discussed above. The reactor is then rapidly cooled to ambient temperature and sufficient NaOH is added to the contents of the reactor to effect complete solution at room temperature. An excess of H2SO4 is then added to effect precipitation of the terephthalic acid product. After filtration, thorough washing and drying, a sample of the acid is submitted for determination of parts per million (by weight) of nitrogen. The value of 2400 ppm corresponds to 2.84 mole percent terephthalamic acid.
Quantity
0.88 mol
Type
reactant
Reaction Step One
Name
diammonium terephthalate
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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